molecular formula C15H16FNO3S B4772160 1-(2-fluorophenyl)-N-(2-methoxybenzyl)methanesulfonamide

1-(2-fluorophenyl)-N-(2-methoxybenzyl)methanesulfonamide

Cat. No. B4772160
M. Wt: 309.4 g/mol
InChI Key: IGJXOQYPBQYEDM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-fluorophenyl)-N-(2-methoxybenzyl)methanesulfonamide, also known as FMeBMT, is a chemical compound that has been widely studied for its potential therapeutic applications. FMeBMT is a sulfonamide derivative that has been shown to possess anti-inflammatory, analgesic, and antitumor properties. In

Scientific Research Applications

1-(2-fluorophenyl)-N-(2-methoxybenzyl)methanesulfonamide has been extensively studied for its potential therapeutic applications. It has been shown to possess anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of chronic pain and inflammation-related diseases. 1-(2-fluorophenyl)-N-(2-methoxybenzyl)methanesulfonamide has also been shown to exhibit antitumor activity, making it a promising candidate for cancer therapy.

Mechanism of Action

The mechanism of action of 1-(2-fluorophenyl)-N-(2-methoxybenzyl)methanesulfonamide is not fully understood. However, studies have shown that 1-(2-fluorophenyl)-N-(2-methoxybenzyl)methanesulfonamide inhibits the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the production of prostaglandins, which are mediators of inflammation and pain. 1-(2-fluorophenyl)-N-(2-methoxybenzyl)methanesulfonamide also inhibits the activity of histone deacetylases (HDACs), which are enzymes involved in the regulation of gene expression and cell growth. The inhibition of COX-2 and HDACs by 1-(2-fluorophenyl)-N-(2-methoxybenzyl)methanesulfonamide is believed to contribute to its anti-inflammatory, analgesic, and antitumor properties.
Biochemical and Physiological Effects
1-(2-fluorophenyl)-N-(2-methoxybenzyl)methanesulfonamide has been shown to exhibit anti-inflammatory and analgesic effects in animal models of inflammation and pain. It has also been shown to inhibit the growth of cancer cells in vitro and in vivo. 1-(2-fluorophenyl)-N-(2-methoxybenzyl)methanesulfonamide has been shown to induce cell cycle arrest and apoptosis in cancer cells. 1-(2-fluorophenyl)-N-(2-methoxybenzyl)methanesulfonamide has also been shown to inhibit angiogenesis, the process by which new blood vessels are formed, which is essential for tumor growth and metastasis.

Advantages and Limitations for Lab Experiments

1-(2-fluorophenyl)-N-(2-methoxybenzyl)methanesulfonamide has several advantages for lab experiments. It is a highly stable compound that can be easily synthesized in large quantities. It exhibits potent anti-inflammatory, analgesic, and antitumor properties, making it a useful tool for studying these processes. However, 1-(2-fluorophenyl)-N-(2-methoxybenzyl)methanesulfonamide has some limitations for lab experiments. It is a relatively new compound, and its mechanism of action is not fully understood. It is also a sulfonamide derivative, which may limit its use in certain experimental settings.

Future Directions

There are several future directions for research on 1-(2-fluorophenyl)-N-(2-methoxybenzyl)methanesulfonamide. One area of research is to further elucidate its mechanism of action. This will help to better understand its therapeutic potential and identify potential targets for drug development. Another area of research is to investigate its potential for combination therapy with other drugs. 1-(2-fluorophenyl)-N-(2-methoxybenzyl)methanesulfonamide has been shown to exhibit synergistic effects with other drugs, making it a promising candidate for combination therapy. Finally, research can focus on the development of new analogs of 1-(2-fluorophenyl)-N-(2-methoxybenzyl)methanesulfonamide with improved pharmacological properties.

properties

IUPAC Name

1-(2-fluorophenyl)-N-[(2-methoxyphenyl)methyl]methanesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16FNO3S/c1-20-15-9-5-3-6-12(15)10-17-21(18,19)11-13-7-2-4-8-14(13)16/h2-9,17H,10-11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGJXOQYPBQYEDM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1CNS(=O)(=O)CC2=CC=CC=C2F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16FNO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-fluorophenyl)-N-(2-methoxybenzyl)methanesulfonamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(2-fluorophenyl)-N-(2-methoxybenzyl)methanesulfonamide
Reactant of Route 2
Reactant of Route 2
1-(2-fluorophenyl)-N-(2-methoxybenzyl)methanesulfonamide
Reactant of Route 3
Reactant of Route 3
1-(2-fluorophenyl)-N-(2-methoxybenzyl)methanesulfonamide
Reactant of Route 4
Reactant of Route 4
1-(2-fluorophenyl)-N-(2-methoxybenzyl)methanesulfonamide
Reactant of Route 5
Reactant of Route 5
1-(2-fluorophenyl)-N-(2-methoxybenzyl)methanesulfonamide
Reactant of Route 6
1-(2-fluorophenyl)-N-(2-methoxybenzyl)methanesulfonamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.